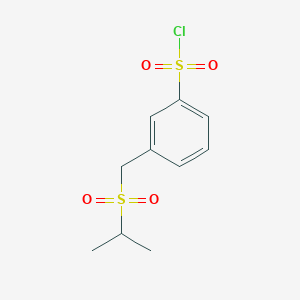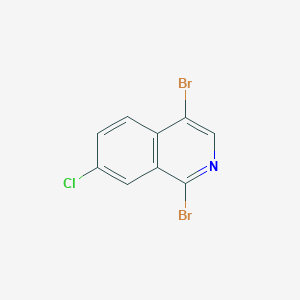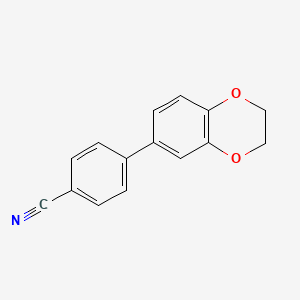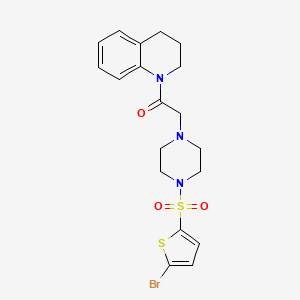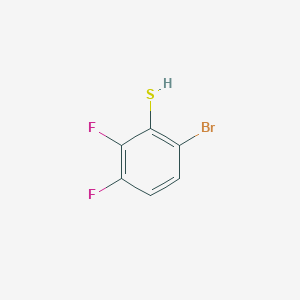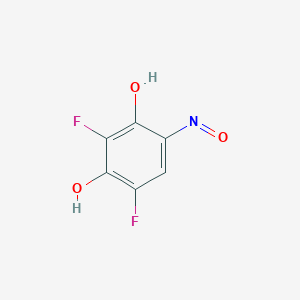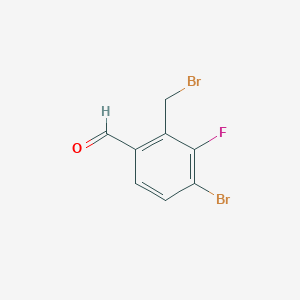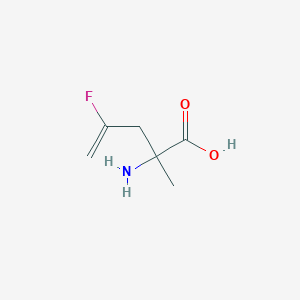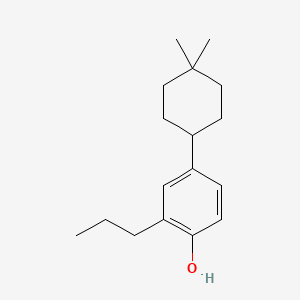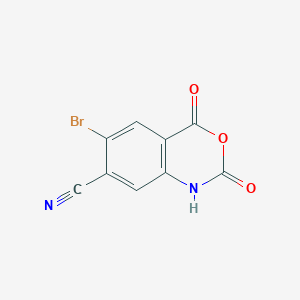
4-Cyano-5-bromoisatoic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-5-bromoisatoic anhydride is a chemical compound with the molecular formula C9H3BrN2O3 and a molecular weight of 267.04 g/mol It is a derivative of isatoic anhydride, featuring both cyano and bromo functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-5-bromoisatoic anhydride typically involves the reaction of 5-bromoisatoic anhydride with a cyano group donor under specific conditions. One common method includes the use of triethyl orthoformate and an appropriate amine . The reaction conditions often require a catalyst, such as palladium acetate (Pd(OAc)2), and a ligand like Xantphos, under Buchwald-Hartwig-type reaction conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyano-5-bromoisatoic anhydride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, such as quinazolines and quinazolinones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts under Buchwald-Hartwig-type conditions.
Cyclization Reactions: Reagents like triethyl orthoformate and appropriate amines are used.
Major Products:
Substitution Reactions: Products include various substituted quinazolinone derivatives.
Cyclization Reactions: Products include heterocyclic compounds with potential biological activities.
Wissenschaftliche Forschungsanwendungen
4-Cyano-5-bromoisatoic anhydride has several scientific research applications:
Biology: Some derivatives of this compound have shown significant anticancer activities in biological assays.
Medicine: The compound and its derivatives are being explored for their potential as anticancer agents.
Industry: It can be used in the synthesis of pharmaceuticals and other bioactive molecules.
Wirkmechanismus
The mechanism of action of 4-Cyano-5-bromoisatoic anhydride involves its ability to act as a building block for the synthesis of biologically active compounds. The cyano and bromo groups facilitate various chemical transformations, leading to the formation of compounds that can interact with biological targets. For example, quinazolinone derivatives synthesized from this compound have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
4-Bromoisatoic anhydride: Similar in structure but lacks the cyano group.
Isatoic anhydride: The parent compound without the bromo and cyano substitutions.
Uniqueness: 4-Cyano-5-bromoisatoic anhydride is unique due to the presence of both cyano and bromo groups, which enhance its reactivity and potential for forming diverse heterocyclic compounds. This dual functionality makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C9H3BrN2O3 |
|---|---|
Molekulargewicht |
267.04 g/mol |
IUPAC-Name |
6-bromo-2,4-dioxo-1H-3,1-benzoxazine-7-carbonitrile |
InChI |
InChI=1S/C9H3BrN2O3/c10-6-2-5-7(1-4(6)3-11)12-9(14)15-8(5)13/h1-2H,(H,12,14) |
InChI-Schlüssel |
CTETUJJLXSPPFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC2=C1NC(=O)OC2=O)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



